7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its significant impact in medicinal chemistry and material science due to their unique structural properties and biological activities . The compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings, making it a privileged scaffold for drug discovery and combinatorial library design .
Preparation Methods
The synthesis of 7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine core . Industrial production methods often employ microwave-assisted techniques to enhance reaction efficiency and yield .
Chemical Reactions Analysis
7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, affecting its biological activity.
Cyclocondensation: This reaction is crucial for the formation of the pyrazolo[1,5-a]pyrimidine core.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, affecting various biochemical pathways . The compound’s structure allows it to bind effectively to its targets, leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds in the pyrazolo[1,5-a]pyrimidine family include:
7-Difluoromethylpyrazolo[1,5-a]pyrimidine: Known for its antiviral activity.
5-Phenylpyrazolo[1,5-a]pyrimidine: Exhibits significant antitumor properties.
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Used in the development of anti-inflammatory agents.
The uniqueness of 7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine lies in its specific structural modifications, which enhance its biological activity and make it a valuable compound for various applications .
Properties
IUPAC Name |
7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4/c11-10(12,13)7-4-9-15-8(14)3-6(5-1-2-5)17(9)16-7/h3-5H,1-2H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYKBLOGRXTGSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC3=CC(=NN23)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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